3-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(chloromethyl)-5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both chloromethyl and methoxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-4-(propan-2-yloxy)benzohydrazide with chloromethyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
3-(chloromethyl)-5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methoxy and propan-2-yloxy groups, which may affect its reactivity and biological activity.
5-(3-methoxy-4-(propan-2-yloxy)phenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of both chloromethyl and methoxy groups in 3-(chloromethyl)-5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole makes it unique compared to its analogs. These functional groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C13H15ClN2O3 |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15ClN2O3/c1-8(2)18-10-5-4-9(6-11(10)17-3)13-15-12(7-14)16-19-13/h4-6,8H,7H2,1-3H3 |
InChI Key |
YCCFJRAOUZRFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)CCl)OC |
Origin of Product |
United States |
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